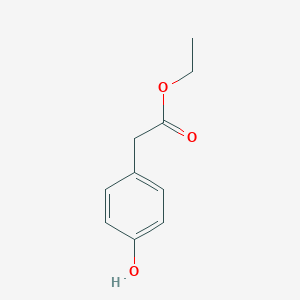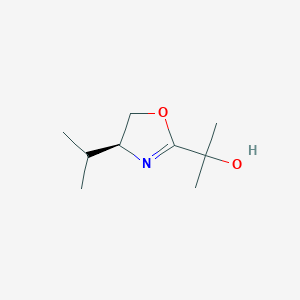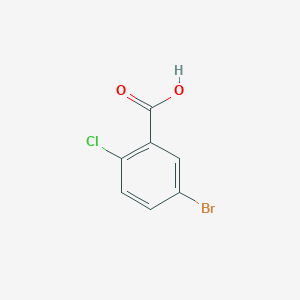
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- involves the inhibition of protein-protein interactions by binding to specific sites on the target proteins. This leads to the disruption of important cellular pathways and processes, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- has significant biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity and good solubility, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for the research and development of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-. These include the identification of new target proteins and pathways, the development of more potent and selective inhibitors, and the optimization of drug delivery methods. Additionally, further studies are needed to investigate the potential applications of this compound in other areas of research, such as chemical biology and materials science.
In conclusion, 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- is a promising compound with significant potential in scientific research. Its unique properties and mechanism of action make it a valuable tool for the development of new cancer therapies and other applications. Further research in this field is needed to fully explore the potential of this compound and its future directions.
Synthesemethoden
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- involves the reaction of 2-chloro-4,5-dichloropyridazine with 4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- has been used in various scientific research studies, including medicinal chemistry, drug discovery, and chemical biology. It has been identified as a potential inhibitor of protein-protein interactions and has shown promising results in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
155164-61-7 |
|---|---|
Produktname |
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- |
Molekularformel |
C10H5Cl2N3O5S |
Molekulargewicht |
350.13 g/mol |
IUPAC-Name |
4,5-dichloro-2-(4-nitrophenyl)sulfonylpyridazin-3-one |
InChI |
InChI=1S/C10H5Cl2N3O5S/c11-8-5-13-14(10(16)9(8)12)21(19,20)7-3-1-6(2-4-7)15(17)18/h1-5H |
InChI-Schlüssel |
CWQMZMPHMWBCFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Andere CAS-Nummern |
155164-61-7 |
Synonyme |
4,5-dichloro-2-(4-nitrophenyl)sulfonyl-pyridazin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



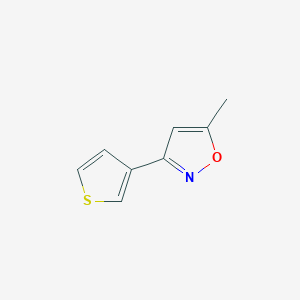
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
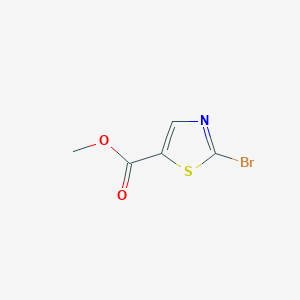
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
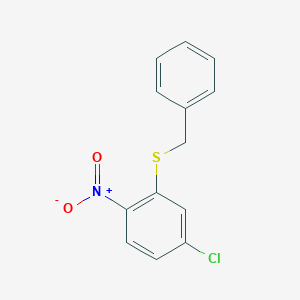
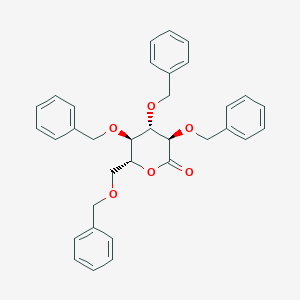
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)
